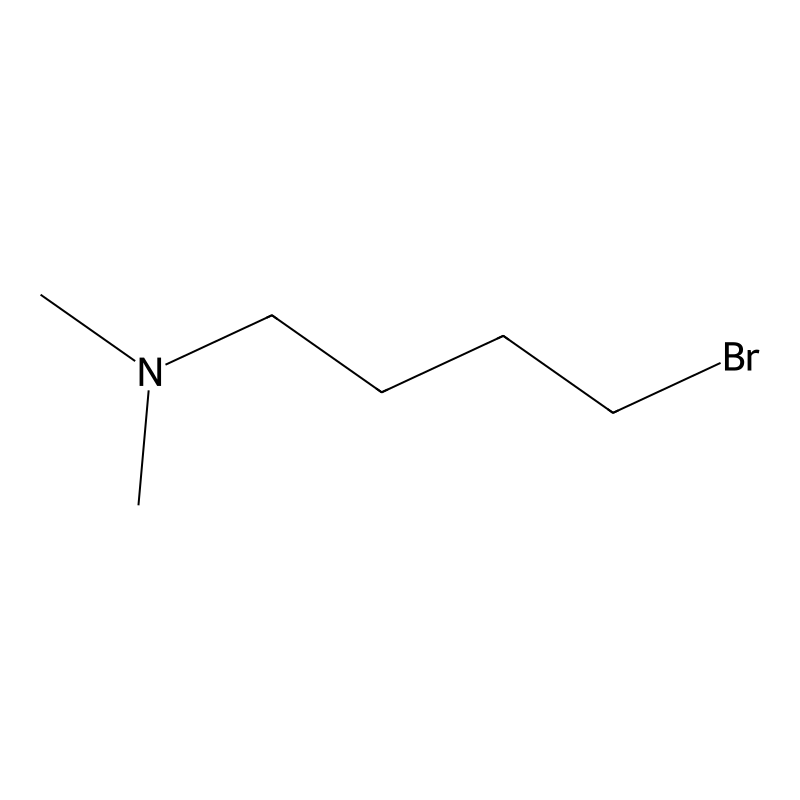

(4-Bromobutyl)dimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Rubber Industry

(4-Bromobutyl)dimethylamine is used in the synthesis of bromobutyl rubbers . These rubbers have desirable allylic bromide structures, which can be used in various industrial applications.

Wound-Healing Activity of Self-Healing Hydrogels

(4-Bromobutyl)dimethylamine could potentially be used in the fabrication of self-healing hydrogels . These hydrogels are particularly interesting for wound treatment because they can autonomously restore their original functionalities and repair structural damage .

Chemical Industry

(4-Bromobutyl)dimethylamine hydrobromide is a compound that can be used in various chemical reactions . The specific applications would depend on the other compounds used in the reaction and the reaction conditions .

Chemical Supply

The origin and specific significance of (4-Bromobutyl)dimethylamine in scientific research are not widely documented. However, its structure suggests potential applications as a building block for organic synthesis, particularly in the creation of quaternary ammonium compounds or functionalized amines [].

Molecular Structure Analysis

(4-Bromobutyl)dimethylamine possesses a linear structure with several key features:

- Amine Group: A primary amine (NH2) attached to the second carbon atom (C2) of the butyl chain. This amine group grants the molecule slightly basic properties [].

- Butyl Chain: A four-carbon (C4) alkyl chain with a terminal bromine atom (Br) at the fourth carbon (C4). The presence of the bromine atom introduces a site for potential nucleophilic substitution reactions [].

- Dimethyl Group: Two methyl groups (CH3) attached to the nitrogen atom (N) of the amine group. These methyl groups influence the solubility and steric hindrance of the molecule [].

Chemical Reactions Analysis

- Nucleophilic Substitution: The bromine atom, being a good leaving group, could be displaced by a nucleophile (Nu) in a reaction like this:

(CH3)2N(CH2)3CH2Br + Nu^- → (CH3)2N(CH2)3CH2Nu + Br^- []

- Quaternization: The amine group can react with a methyl halide (CH3X) to form a quaternary ammonium salt:

(CH3)2N(CH2)3CH2Br + CH3X → [(CH3)3N(CH2)3CH2Br]X []

Physical And Chemical Properties Analysis

- Physical State: Likely a colorless liquid at room temperature, given the presence of the amine group and the moderate length of the carbon chain [].

- Melting Point and Boiling Point: Expected to be moderate, likely in the range of 50-150 °C for melting point and 150-250 °C for boiling point [].

- Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol due to the combined effects of the amine group and the alkyl chain [].

- Stability: The molecule is likely stable under normal storage conditions. However, the presence of the bromine atom suggests potential sensitivity to strong oxidizing agents or light [].

There is no documented information on the specific mechanism of action of (4-Bromobutyl)dimethylamine in biological systems.

(4-Bromobutyl)dimethylamine is primarily involved in nucleophilic substitution reactions. The dimethylamine group can act as a nucleophile, allowing it to substitute the bromine atom in (4-bromobutyl)dimethylamine with other nucleophiles. This reactivity is characteristic of compounds containing halogens, where the halogen can be displaced by a more reactive nucleophile under suitable conditions .

Additionally, (4-bromobutyl)dimethylamine can participate in various condensation reactions, forming new bonds through the action of its amine group. The compound may also undergo hydrolysis under certain conditions, leading to the formation of corresponding alcohols and amines .

Synthesis of (4-bromobutyl)dimethylamine typically involves the reaction of 1-bromobutane with dimethylamine. The general reaction can be described as follows:

- Starting Materials: 1-bromobutane and dimethylamine.

- Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent.

- Mechanism: The nucleophilic attack of dimethylamine on the electrophilic carbon atom bonded to bromine leads to the substitution of bromine by the dimethylamino group, yielding (4-bromobutyl)dimethylamine.

Alternative methods may involve using other alkyl halides or modifying existing amines through alkylation processes .

(4-Bromobutyl)dimethylamine shares structural similarities with several other compounds that also contain both halogen and amine functionalities. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Dimethylamine | (CH₃)₂NH | Simple secondary amine; used widely in synthesis |

| 1-Bromobutane | CH₃(CH₂)₃Br | Alkyl halide; precursor for various reactions |

| 4-Chlorobutyl-dimethylamine | C₆H₁₄ClN | Similar structure but with chlorine instead of bromine |

| 3-Bromopropyl-dimethylamine | C₆H₁₄BrN | Shorter carbon chain; differing reactivity |

Nucleophilic substitution reactions represent the primary synthetic approach for preparing (4-bromobutyl)dimethylamine, with the mechanism proceeding through bimolecular nucleophilic substitution pathways [1] [5]. The synthesis typically involves the reaction of 4-bromobutyl halide precursors with dimethylamine under controlled conditions, where the tertiary amine acts as a nucleophile attacking the electrophilic carbon center [27]. This transformation follows classical substitution nucleophilic second-order kinetics, where both the alkyl halide and the amine nucleophile participate in the rate-determining step [34].

The mechanistic pathway involves the nucleophilic attack of the dimethylamine nitrogen lone pair on the carbon bearing the bromine substituent, resulting in simultaneous carbon-nitrogen bond formation and carbon-bromine bond cleavage [8] [25]. The reaction proceeds with inversion of configuration at the electrophilic carbon center, consistent with the backside attack characteristic of substitution nucleophilic second-order mechanisms [12]. Primary alkyl halides demonstrate optimal reactivity for this transformation due to minimal steric hindrance and the absence of competing elimination pathways [27].

Reaction conditions significantly influence the efficiency of the nucleophilic substitution process [5] [26]. Temperature optimization studies indicate that reactions conducted between 40-70°C provide optimal balance between reaction rate and selectivity [1] [11]. Lower temperatures result in incomplete conversion, while elevated temperatures promote undesired elimination reactions and bis-alkylation side products [8] [25]. The use of polar aprotic solvents such as dimethylformamide or acetonitrile enhances nucleophilicity while minimizing competing protic interactions [38].

| Reaction Type | Typical Yield (%) | Reaction Conditions | Major Side Products |

|---|---|---|---|

| Primary alkyl halide + Tertiary amine formation | 80-92 | 40-70°C, base, polar aprotic solvent | Elimination, bis-alkylation |

| Bromobutanol + Dimethylamine | 75-85 | 60-80°C, potassium carbonate, dimethylformamide | Elimination products |

| Primary alkyl halide + Secondary amine | 70-90 | Room temperature to 60°C, 1.1-1.5 equiv amine | Minimal side products |

The choice of base significantly affects reaction outcomes, with inorganic bases such as potassium carbonate and cesium carbonate providing superior results compared to organic bases [7] [31]. These bases serve dual functions: neutralizing hydrogen bromide byproduct and maintaining optimal pH conditions for sustained nucleophilic reactivity [30]. Cesium carbonate demonstrates particular efficacy due to its high solubility in polar aprotic solvents and superior leaving group activation properties [26].

Halogenation Techniques for Bromobutyl Intermediate Preparation

The preparation of bromobutyl intermediates requires selective halogenation methodologies that introduce bromine functionality while preserving other structural elements [9] [10]. Several established halogenation techniques provide access to the requisite 4-bromobutyl precursors, each offering distinct advantages in terms of selectivity, yield, and reaction conditions [11] [12].

Hydrogen bromide-mediated halogenation of 1,4-butanediol represents a classical approach for bromobutyl intermediate synthesis [23]. This transformation proceeds through protonation of the terminal hydroxyl group followed by nucleophilic displacement with bromide ion [9]. Reaction temperatures between 110-130°C are typically required to achieve complete conversion, with yields ranging from 65-75% [11] [23]. The reaction mechanism involves formation of a primary carbocation intermediate, which is rapidly trapped by bromide nucleophile to afford the desired product [10].

| Halogenating Agent | Temperature (°C) | Yield (%) | Selectivity | Reaction Time (h) |

|---|---|---|---|---|

| Hydrogen bromide + 1,4-butanediol | 110-130 | 65-75 | Good | 4-8 |

| Bromine + alkene precursor | 0-25 | 70-85 | Excellent | 2-6 |

| N-bromosuccinimide + alkene | 40-80 | 60-80 | Good | 3-8 |

| Phosphorus tribromide + alcohol | 0-25 | 80-90 | Excellent | 1-3 |

| Thionyl bromide + alcohol | 0-40 | 75-85 | Good | 2-4 |

Phosphorus tribromide provides an alternative halogenation methodology with superior yields and milder reaction conditions [11] [24]. The mechanism involves initial formation of an alkoxyphosphorus intermediate, followed by nucleophilic displacement with bromide to generate the desired bromoalkyl product [9]. This approach demonstrates excellent selectivity for primary alcohols and proceeds under ambient temperature conditions, minimizing thermal decomposition pathways [23].

Alkene halogenation using molecular bromine offers access to vicinal dibromides, which can subsequently undergo selective monodehalogenation to afford the target bromobutyl intermediates [10] [12]. The reaction proceeds through formation of a bromonium ion intermediate, which undergoes nucleophilic attack by bromide ion to yield the anti-addition product [12]. This methodology provides excellent stereocontrol and proceeds under mild conditions with minimal side product formation [10].

N-bromosuccinimide represents a mild halogenating reagent particularly effective for allylic and benzylic positions [10] [12]. The reagent generates bromine radicals under thermal or photochemical conditions, enabling selective hydrogen atom abstraction followed by bromine transfer [11]. This approach offers good functional group tolerance and proceeds under neutral conditions, making it suitable for sensitive substrates [12].

Purification and Isolation Protocols

Effective purification strategies are essential for obtaining high-purity (4-bromobutyl)dimethylamine suitable for subsequent synthetic applications [13] [18]. Multiple purification methodologies have been developed, each offering specific advantages depending on the nature of impurities and the required purity specifications [32].

Acid-base extraction represents the most widely employed purification technique for basic amines [18] [32]. The methodology exploits the basic nature of the tertiary amine, enabling selective protonation and extraction into aqueous acid solutions [13]. Subsequent neutralization with base liberates the free amine, which can be extracted into organic solvents for further purification [18]. This approach typically achieves purities of 85-90% with recovery yields of 75-90% [32].

| Method | Purity Achieved (%) | Recovery Yield (%) | Applicability |

|---|---|---|---|

| Crystallization from organic solvent | 90-95 | 70-85 | Crystalline compounds |

| Acid-base extraction | 85-90 | 75-90 | Basic amines |

| Distillation | 95-98 | 80-95 | Volatile compounds |

| Column chromatography | 92-97 | 65-80 | Complex mixtures |

| Quaternary salt precipitation | 90-95 | 85-95 | Tertiary amines |

| Trichloroacetic acid precipitation | 88-94 | 86-98 | General amine purification |

Distillation provides exceptional purity levels for volatile amine compounds, achieving purities of 95-98% with recovery yields of 80-95% [18] [19]. The technique exploits boiling point differences between the target compound and impurities, enabling effective separation through fractional distillation [13]. Careful temperature control is essential to minimize thermal decomposition and maintain product integrity [18].

Quaternary salt formation offers a specialized purification approach for tertiary amines [13] [30]. Treatment with alkyl halides converts the tertiary amine to quaternary ammonium salts, which exhibit distinct solubility properties enabling selective precipitation [31]. The methodology achieves purities of 90-95% with excellent recovery yields of 85-95% [13] [30]. Subsequent treatment with base regenerates the free amine in high purity [31].

Trichloroacetic acid precipitation represents an innovative purification technique that exploits temporary salt formation followed by decarboxylative release [32]. The methodology involves initial precipitation of amine-trichloroacetic acid salts, followed by thermal decarboxylation to regenerate the free amine with simultaneous removal of volatile byproducts [32]. This approach achieves purities of 88-94% with exceptional recovery yields of 86-98% [32].

Column chromatography provides the highest resolution separation for complex mixtures, achieving purities of 92-97% [17] [19]. The technique enables fine-tuning of separation conditions through selection of appropriate stationary phases and mobile phase compositions [17]. However, recovery yields are typically lower (65-80%) due to irreversible adsorption and handling losses [19].

Critical Analysis of Synthetic Yield Optimization

Comprehensive optimization of synthetic yields requires systematic evaluation of multiple reaction parameters and their interdependent effects on product formation [35] [36]. Temperature optimization studies reveal optimal reaction windows that balance reaction rate with selectivity considerations [37] [39]. For (4-bromobutyl)dimethylamine synthesis, temperatures between 60-80°C provide optimal yields while minimizing competing elimination reactions [1] [21].

Solvent selection profoundly influences reaction efficiency through effects on nucleophilicity, electrophilicity, and transition state stabilization [38] [39]. Polar aprotic solvents such as dimethylformamide and acetonitrile demonstrate superior performance compared to protic solvents, which can stabilize nucleophiles through hydrogen bonding and reduce reactivity [38]. Solvent polarity affects the relative stabilization of ionic intermediates and transition states, directly impacting reaction rates and selectivity [38].

Stoichiometric optimization reveals that slight excess of the amine nucleophile (1.1-1.3 equivalents) provides optimal yields while minimizing waste [5] [16]. Larger excesses lead to increased side product formation and purification challenges, while substoichiometric amounts result in incomplete conversion [35]. The optimal stoichiometry reflects the balance between driving force for product formation and suppression of competing pathways [36].

Base selection and loading significantly influence reaction outcomes through effects on reaction pH and leaving group activation [31] [33]. Inorganic bases such as potassium carbonate and cesium carbonate provide superior results compared to organic bases due to their nucleophilic activation properties and minimal interference with the primary reaction pathway [7] [26]. Optimal base loading typically ranges from 1.2-1.5 equivalents, providing sufficient neutralizing capacity without promoting competing reactions [31].

Reaction time optimization requires balancing conversion efficiency with side product formation [35] [39]. Extended reaction times increase conversion but promote bis-alkylation and elimination side reactions [21] [35]. Optimal reaction times typically range from 6-12 hours under standard conditions, achieving greater than 90% conversion with minimal side product formation [36].

Temperature profiling studies indicate that gradual temperature increases provide superior yields compared to isothermal conditions [37] [39]. Initial reaction temperatures of 40-50°C promote efficient nucleophilic attack while minimizing elimination, followed by gradual increases to 70-80°C to drive reaction completion [35] [37]. This approach maximizes selectivity while ensuring complete conversion [39].

Comparative Evaluation of Protecting Group Strategies

Protecting group strategies play crucial roles in complex synthetic sequences involving (4-bromobutyl)dimethylamine, enabling selective functionalization while preserving sensitive amine functionality [17] [20]. Multiple protecting group options are available, each offering distinct advantages in terms of stability, deprotection conditions, and compatibility with various reaction conditions [17].

tert-Butyloxycarbonyl protection represents the most widely employed strategy for amine protection due to its exceptional stability under basic conditions and facile acid-mediated deprotection [17] [20]. Protection yields typically range from 85-95%, while deprotection proceeds quantitatively under mild acid conditions [17]. The protecting group demonstrates excellent stability toward nucleophiles, organometallic reagents, and oxidizing conditions [20].

| Protecting Group | Deprotection Conditions | Stability | Yield Protection (%) | Yield Deprotection (%) |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Trifluoroacetic acid or hydrogen chloride | High under basic conditions | 85-95 | 90-98 |

| 9-Fluorenylmethyloxycarbonyl | Piperidine/dimethylformamide | High under acidic conditions | 90-98 | 85-95 |

| 1,3-Dithian-2-ylmethoxycarbonyl | Hydrogen peroxide/molybdate catalyst | High under standard conditions | 70-90 | 80-95 |

| N,N-Dimethylaminoxy carbonyl | Dithiothreitol in buffer | Moderate stability | 75-90 | 85-95 |

| Benzyl carbamate | Catalytic hydrogenation | High thermal stability | 80-95 | 85-95 |

| Trifluoroacetyl | Base (sodium hydroxide, potassium carbonate) | Low thermal stability | 70-85 | 80-90 |

9-Fluorenylmethyloxycarbonyl protection offers complementary selectivity with excellent stability under acidic conditions and base-mediated deprotection [17] [20]. Protection yields range from 90-98%, reflecting the high reactivity of the fluorenylmethyl chloroformate reagent [17]. Deprotection proceeds efficiently using piperidine in dimethylformamide, achieving yields of 85-95% [20].

1,3-Dithian-2-ylmethoxycarbonyl represents a specialized protecting group offering unique deprotection chemistry through oxidative conditions [17]. The protecting group demonstrates excellent stability under standard synthetic conditions while enabling selective deprotection using hydrogen peroxide and molybdate catalysts [17]. Protection yields typically range from 70-90%, while deprotection achieves 80-95% efficiency [17].

N,N-Dimethylaminoxy carbonyl protection provides a polar alternative with distinct deprotection chemistry involving thiol-mediated reduction [20]. The protecting group exhibits moderate stability under standard conditions while enabling facile deprotection using dithiothreitol in aqueous buffer systems [20]. This approach offers advantages for substrates requiring aqueous deprotection conditions [20].

Benzyl carbamate protection offers exceptional thermal stability and compatibility with strongly basic conditions [17] [20]. Protection proceeds efficiently using benzyl chloroformate, achieving yields of 80-95% [17]. Deprotection requires catalytic hydrogenation conditions, providing yields of 85-95% while enabling selective removal in the presence of other reducible functionalities [20].

Trifluoroacetyl protection represents the mildest protecting group option with facile installation and deprotection under basic conditions [17] [20]. Protection yields range from 70-85%, while deprotection proceeds quantitatively using mild bases such as sodium hydroxide or potassium carbonate [17]. However, the protecting group exhibits limited thermal stability and compatibility with strongly basic reaction conditions [20].